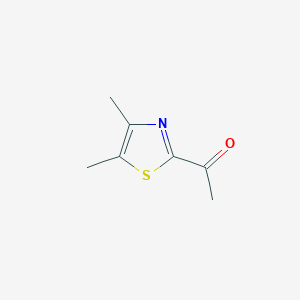![molecular formula C13H8Cl2O2 B1334099 3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid CAS No. 669713-82-0](/img/structure/B1334099.png)
3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid, is a chlorinated biphenyl with a carboxylic acid functional group. This structure suggests potential for various chemical interactions and reactivity due to the presence of electron-withdrawing chlorine atoms and the acidic functional group.
Synthesis Analysis
The synthesis of related compounds often involves the introduction of substituents to a benzene ring, which can include chloro, hydroxyl, and other groups. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrates the incorporation of chloro and hydroxyl groups on a benzene ring, which is a similar structural motif to the compound . Additionally, the synthesis of aryl diacid analogues, as seen in the creation of selective glycine-site NMDA receptor antagonists, involves the addition of electron-withdrawing groups to optimize binding activity, which could be relevant to the synthesis of dichlorinated biphenyls .
Molecular Structure Analysis
The molecular structure of related compounds can be determined using X-ray diffraction analysis, as seen with the structural assignment of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . This technique could similarly be applied to determine the precise structure of 3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid.
Chemical Reactions Analysis
The reactivity of chlorinated biphenyls can be complex due to the presence of multiple reactive sites. For example, the amidation of carboxylic acids using specific coupling agents demonstrates the potential for forming amide bonds, which could be relevant for modifying the carboxylic acid group of the compound . Furthermore, the synthesis of organotin(IV) carboxylates with fluorinated biphenyls indicates the possibility of forming metal-organic complexes, suggesting that 3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid could also participate in such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated biphenyls can be influenced by their substituents. For instance, the presence of electron-withdrawing groups such as chlorine can affect the acidity of the carboxylic acid group. The crystal packing and hydrogen bonding patterns observed in related compounds, such as 3,4-Diphenylpyrrole-2,5-dicarboxylic acid acetic acid disolvate, provide insight into the potential solid-state properties of 3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid . Additionally, the nonlinear optical properties of compounds with small energy gaps between frontier molecular orbitals, as reported for 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, could be a point of interest for the optical properties of the compound .
Aplicaciones Científicas De Investigación
Electrochemical Reactions
3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid has applications in electrochemical reactions. For instance, it has been involved in selective substitutions at 1,4-dichlorobenzene through electrochemically induced SRN1 reactions, leading to various products including phosphine and (phosphoniophenyl)phenoxide zwitterions or carboxylated compounds (Combellas, Marzouk, Suba, & Thiebault, 1993).
Optical Nonlinearity Studies
Research has been conducted on novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which include structures related to 3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid. These compounds have shown potential in optical nonlinearity studies, indicating applications in optical limiting (Chandrakantha et al., 2013).
Structural Transformations
The compound has been involved in research studying its transformation under specific conditions. For instance, its reduction with LiAlH4 led to the unexpected formation of bis(3,5-dichloro-4-hydroxyphenyl)methane, a finding important for understanding chemical reactions and product formation (Ritmaleni, Notario, & Yuliatun, 2013).
Metalation Studies
Studies have been conducted on the metalation of unprotected biphenyl carboxylic acids, including those similar to 3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid. These studies offer insights into the regioselective metalation processes, which are critical for synthesizing certain chemical compounds (Tilly et al., 2006).
Electrocatalytic Applications
Research involving tetra-carboxylic acid-based metal-organic frameworks, which are structurally related to 3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid, has shown promising applications in electrocatalysis. These frameworks have been used for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) studies, indicating their potential in energy-related applications (Qiu et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of 2-(3,5-dichlorophenyl)benzoic Acid is the Plasmodium Dihydroorotate dehydrogenase (Malaria DHOdehase) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway . It catalyzes the conversion of dihydroorotate to orotate with quinone as an electron acceptor .
Mode of Action
This interaction could potentially inhibit the enzyme, disrupting the pyrimidine biosynthesis pathway and affecting the growth and survival of the Plasmodium parasite .
Biochemical Pathways
The compound affects the de novo pyrimidine biosynthesis pathway by interacting with the Dihydroorotate dehydrogenase enzyme . This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital components of DNA and RNA. Disruption of this pathway can lead to impaired DNA and RNA synthesis, affecting the growth and survival of the Plasmodium parasite .
Result of Action
The molecular and cellular effects of 2-(3,5-dichlorophenyl)benzoic Acid’s action are likely related to its disruption of the de novo pyrimidine biosynthesis pathway. By inhibiting the Dihydroorotate dehydrogenase enzyme, the compound can disrupt DNA and RNA synthesis, potentially leading to the death of the Plasmodium parasite .
Propiedades
IUPAC Name |
2-(3,5-dichlorophenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDOPVCRCNGVQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374157 |
Source


|
| Record name | 3',5'-Dichloro-biphenyl-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dichlorophenyl)benzoic Acid | |
CAS RN |
669713-82-0 |
Source


|
| Record name | 3',5'-Dichloro-biphenyl-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)










![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)

![2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1334047.png)